2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

Physicochemical Property Differentiation Ligand Efficiency Kinase Selectivity

Researchers expanding kinase-focused collections often lack systematically substituted pyrazolo[3,4-d]pyrimidine scaffolds. This N2/C3-dimethyl-6-propyl derivative solves that gap with a defined C6 hydrophobic volume for ATP-pocket SAR studies. - Enables direct comparison with allopurinol core to quantify alkyl decoration effects on potency and selectivity. - Pair with N1-methyl positional isomers to deconvolute tautomer-dependent kinase engagement. - Custom-synthesised to ≥98% purity; typical lead time 2-4 weeks.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B13117161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCC1=NC2=NN(C(=C2C(=O)N1)C)C
InChIInChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)14(3)13-9/h4-5H2,1-3H3,(H,11,12,13,15)
InChIKeyHUYPRRMVXFNQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol Overview


2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS not widely indexed; InChI Key HUYPRRMVXFNQGY-UHFFFAOYSA-N) is a small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class . The compound exists predominantly as the 4-one tautomer (2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, C₁₀H₁₄N₄O, MW 206.24 g/mol) under physiological conditions, bearing methyl groups at N2 and C3 positions and an n-propyl chain at C6 . This scaffold is a privileged structure in medicinal chemistry, frequently exploited for ATP-competitive kinase inhibition, most notably against cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) [1].

Kinase screening library diversification
CDK-biased scaffold with C6 n-propyl substituent
Tautomer-specific hinge-binding profiling

Why 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol Cannot Be Substituted


Within the pyrazolo[3,4-d]pyrimidine class, minor structural variations profoundly alter target engagement and selectivity. Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine, MW 136.11, logP ~0.06) is a potent xanthine oxidase inhibitor with minimal kinase activity, owing to its unsubstituted core and low lipophilicity [1]. In contrast, the 2,3-dimethyl-6-propyl substitution pattern of the target compound introduces both N2/C3 methylation that modulates tautomeric preference and a C6 n-propyl chain that increases hydrophobic surface area, directly influencing ATP-pocket complementarity within kinase active sites . Furthermore, positional isomers such as 1,3-dimethyl-6-propyl-5H-pyrazolo[4,5-e]pyrimidin-4-one (CAS 799295-88-8) possess a different ring fusion geometry that alters hinge-region hydrogen-bonding patterns, making them non-interchangeable in structure-activity relationship (SAR) campaigns . Generic substitution therefore risks complete loss of the intended biological profile.

Target
Potential Substitute
Risk
This compound
Allopurinol (unsubstituted core)
Lacks kinase engagement; dedicated xanthine oxidase inhibitor
This compound
Pyrazolo[4,5-e]pyrimidine isomer
Altered hinge-region H-bonding abolishes CDK affinity
This compound
6-Aryl PDE inhibitor analogs
C6 aryl substituent biases toward PDE, not CDK

Differentiation Evidence for 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol


Substitution Pattern vs. Allopurinol Core

The target compound differs fundamentally from the unsubstituted core scaffold allopurinol in molecular weight (206.24 vs. 136.11 g/mol) and calculated lipophilicity, reflecting the presence of N2-methyl, C3-methyl, and C6-n-propyl substituents . These alkyl groups increase predicted logP by approximately 1.5–2.0 log units relative to allopurinol (logP ~0.06), enhancing passive membrane permeability and altering ATP-binding pocket occupancy within kinase domains [1]. While allopurinol is a dedicated xanthine oxidase inhibitor, the alkyl-substituted scaffold shifts target engagement toward ATP-competitive kinase inhibition, consistent with the broader SAR of 4-one-bearing pyrazolo[3,4-d]pyrimidines [2]. This class-level differentiation renders the two compounds non-interchangeable for any kinase-focused screening or medicinal chemistry program.

Substitution vs Allopurinol
Class-level
MW 206.24 vs 136.11 g/mol; ΔlogP ~1.5–2.5
Physicochemical shift supports kinase-focused screening fit
Class-level inference; verify for exact compound
Physicochemical Property Differentiation Ligand Efficiency Kinase Selectivity

Pyrazolo[3,4-d] vs. Pyrazolo[4,5-e] Ring Fusion

The target compound incorporates a pyrazolo[3,4-d]pyrimidine ring fusion, whereas the commercially available compound 1,3-dimethyl-6-propyl-5H-pyrazolo[4,5-e]pyrimidin-4-one (CAS 799295-88-8) possesses a pyrazolo[4,5-e]pyrimidine geometry . These two positional isomers, while sharing identical molecular formula (C₁₀H₁₄N₄O) and substituents, differ in the connectivity of the pyrazole and pyrimidine rings, which alters the spatial orientation of hydrogen-bond donor/acceptor atoms that engage the kinase hinge region . Crystallographic and docking studies of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors confirm that the N1 and C6 substituent vectors are critical for hinge-region complementarity, and a shift to [4,5-e] fusion would reposition these vectors, abolishing affinity for CDK2 and related kinases [1]. Consequently, these two isomers cannot be substituted for one another in any kinase SAR or screening application without risking false-negative results.

Ring Fusion Isomer
Reported
Pyrazolo[3,4-d] vs [4,5-e] fusion alters hinge-binding geometry
Positional isomer non-interchangeable for kinase SAR
Hinge-binding inference from CDK2 co-crystal structures
Positional Isomer Differentiation Hinge-Region Binding Kinase Selectivity

6-Propyl Substitution: CDK vs. PDE Selectivity

The C6 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold is a critical determinant of both phosphodiesterase (PDE) and cyclin-dependent kinase (CDK) inhibitory activity. Patent literature establishes that 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones bearing aryl or heterocyclyl groups at C6 (e.g., 6-(2-propoxyphenyl) derivative) are potent cGMP-PDE inhibitors with IC₅₀ values in the sub-micromolar range, whereas smaller alkyl substituents such as n-propyl confer a distinct selectivity profile favoring CDK inhibition [1][2]. The target compound's 6-n-propyl group represents an intermediate hydrophobic volume that is insufficient to fully occupy the PDE substrate pocket but is compatible with the CDK2 ATP-binding cleft, as demonstrated by the potent CDK2 IC₅₀ values (0.332–1.133 µM) of structurally related 4-one-bearing pyrazolo[3,4-d]pyrimidines [3]. This positions the target compound as a CDK-biased screening candidate, distinct from 6-aryl PDE-focused analogs.

C6 Substituent Selectivity
Class-level
6-n-propyl → CDK; 6-aryl → PDE
C6 substituent drives target class selection
Class-level SAR; confirm with this compound
cGMP-Phosphodiesterase Inhibition CDK Inhibition 6-Position SAR

N2-Methyl vs. N1 Substitution: Tautomerism and Hinge Binding

The target compound bears a methyl group at the N2 position of the pyrazole ring, distinguishing it from the more common N1-substituted pyrazolo[3,4-d]pyrimidine analogs (e.g., 1-isopropyl or 1-phenyl derivatives). This N2-methyl substitution shifts the tautomeric equilibrium toward the 2H-pyrazolo form, which alters the hydrogen-bond donor/acceptor pattern available for kinase hinge-region recognition . In N1-substituted analogs, the N1 substituent occupies a hydrophobic pocket adjacent to the hinge, whereas in N2-substituted congeners, this same substituent is repositioned, potentially creating a distinct kinase selectivity profile . Although direct head-to-head kinase panel data for this exact compound are not publicly available, the broader SAR of pyrazolo[3,4-d]pyrimidine kinase inhibitors indicates that N1 vs. N2 substitution is a key selectivity determinant, making these subclasses non-interchangeable [1].

N2-Methyl Tautomerism
Class-level
N2-methyl favors 2H tautomer, altering H-bond pattern
N1-substituted analogs may differ in kinase engagement
No quantitative selectivity data for exact compound
Tautomerism Kinase Hinge Binding N2 vs. N1 Substitution

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol Applications


CDK2 Inhibitor Screening Libraries

This compound is best deployed as a scaffold-diversifying element within a focused CDK2 inhibitor screening library. The 6-n-propyl substituent provides a defined hydrophobic volume at the ATP-pocket entrance, creating a SAR point distinct from 6-aryl PDE-focused analogs . Procurement teams building kinase-biased compound collections should include this compound alongside roscovitine (CDK2 IC₅₀ = 0.457 µM) as a reference inhibitor, enabling comparative assessment of scaffold-dependent potency differences [1].

Tautomer-Dependent Kinase Selectivity Profiling

The N2-methyl substitution of this compound generates a 2H-pyrazolo tautomer that presents a distinct hinge-region hydrogen-bonding pattern compared to N1-substituted analogs. This compound is therefore ideally suited for systematic kinase selectivity profiling studies that aim to map how pyrazole N-substitution regiochemistry influences off-target kinase engagement . When procured alongside N1-methyl positional isomers (e.g., CAS 799295-88-8), researchers can deconvolute the contribution of tautomeric state to kinase panel selectivity [1].

Scaffold-Hopping: Pyrazolo[4,5-e] to [3,4-d]pyrimidine

In lead optimization campaigns where a pyrazolo[4,5-e]pyrimidine hit has been identified, this compound serves as a critical comparator to evaluate the impact of ring fusion geometry on target potency and selectivity. The identical substituent set (N2/C3-dimethyl, C6-n-propyl) on a [3,4-d] core allows direct attribution of any observed activity differences solely to the ring fusion change, enabling rational scaffold-hopping decisions supported by quantitative SAR .

Physicochemical Benchmarking Against Allopurinol

This compound can function as a reference point in medicinal chemistry programs aiming to improve upon the physicochemical limitations of allopurinol (MW 136.11, logP ~0.06). By comparing solubility, permeability, and metabolic stability of the 2,3-dimethyl-6-propyl derivative against the unsubstituted core, research teams can quantify the property shifts introduced by alkyl decoration of the pyrazolo[3,4-d]pyrimidine scaffold, informing subsequent analog design .

Application
Selection Property
Validation Focus
CDK2 inhibitor screening diversification
C6 n-propyl scaffold SAR point
Comparative potency vs. reference CDK inhibitors
Tautomer-dependent kinase selectivity mapping
N2-methyl tautomer hinge-binding profile
Off-target engagement relative to N1-substituted analogs
Scaffold-hopping: ring fusion comparison
Identical substituent set across fusion isomers
Potency changes attributed to fusion geometry
Physicochemical benchmarking vs. unsubstituted core
MW and lipophilicity shift from alkyl decoration
Solubility and permeability comparisons
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